N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
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Overview
Description
Mechanism of Action
Target of Action
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is a synthetic compound that has been studied for its pharmacological activities Thiazole derivatives, to which this compound belongs, have been reported to exhibit various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Mode of Action
Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways involved in microbial growth and cancer cell proliferation.
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, has been associated with better antimicrobial effects for most tested bacterial strains .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . Therefore, it can be inferred that this compound may inhibit microbial growth and cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
It has been found that some of its derivatives have promising antimicrobial and antiproliferative activities
Cellular Effects
Its derivatives have shown to have effects on bacterial (Gram positive and Gram negative) and fungal species . They have also shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Molecular Mechanism
Molecular docking studies of its derivatives have shown that they have good docking scores within the binding pocket of selected PDB ID (1JIJ, 4WMZ, and 3ERT) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)-1,3-thiazole. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted thiazole derivatives, while hydrolysis of the amide bond produces 3-chlorobenzoic acid and the corresponding amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound has shown antimicrobial and antiproliferative activities, making it a candidate for further investigation as an antimicrobial or anticancer agent.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of drug-resistant infections and cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a benzamide group.
4-(4-bromophenyl)-1,3-thiazole: Lacks the benzamide moiety, making it less complex.
3-chlorobenzamide: Lacks the thiazole ring, reducing its potential biological activity.
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is unique due to the combination of the thiazole ring and the benzamide moiety, which together contribute to its diverse biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOXODBRBAXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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